Cas no 1704095-44-2 ((5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid)

(5-(N-Cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative featuring a cyclopentylsulfamoyl substituent and a methoxy group on the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety enables efficient carbon-carbon bond formation with aryl or vinyl halides. The cyclopentylsulfamoyl group enhances solubility and stability, while the methoxy substituent can influence reactivity and selectivity in coupling processes. Its well-defined structure makes it suitable for pharmaceutical and materials science research, particularly in the synthesis of complex organic molecules. The compound is typically handled under inert conditions to preserve its reactivity.
(5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid structure
1704095-44-2 structure
Product Name:(5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid
CAS No:1704095-44-2
MF:C12H18BNO5S
MW:299.151022434235
MDL:MFCD28400482
CID:4611813
PubChem ID:91759378
Update Time:2025-06-08

(5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid
    • Boronic acid, B-[5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl]-
    • (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronicacid
    • [5-(cyclopentylsulfamoyl)-2-methoxyphenyl]boronic acid
    • I12599
    • CS-0061913
    • 1704095-44-2
    • BS-41735
    • MFCD28400482
    • SB82513
    • MDL: MFCD28400482
    • Inchi: 1S/C12H18BNO5S/c1-19-12-7-6-10(8-11(12)13(15)16)20(17,18)14-9-4-2-3-5-9/h6-9,14-16H,2-5H2,1H3
    • InChI Key: XJIYITKJDWOLOZ-UHFFFAOYSA-N
    • SMILES: B(C1=CC(S(NC2CCCC2)(=O)=O)=CC=C1OC)(O)O

Computed Properties

  • Exact Mass: 299.0998740g/mol
  • Monoisotopic Mass: 299.0998740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.4±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 532.7±60.0 °C at 760 mmHg
  • Flash Point: 276.0±32.9 °C
  • Vapor Pressure: No data available

(5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid Security Information

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(5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1704095-44-2)(5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid
Order Number:A1231560
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:50
Price ($):462
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Additional information on (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid

Introduction to (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid (CAS No. 1704095-44-2)

(5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid (CAS No. 1704095-44-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This boronic acid derivative is characterized by its unique structure, which combines a cyclopentyl sulfonyl group with a methoxyphenyl boronic acid moiety. The compound's distinctive features make it an attractive candidate for various applications, including drug discovery, catalysis, and materials synthesis.

The chemical structure of (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid is defined by its boronic acid functionality, which is known for its reactivity and utility in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of biologically active compounds and pharmaceuticals, making the compound a valuable reagent in organic synthesis laboratories. The presence of the cyclopentyl sulfonyl group adds additional complexity and reactivity, enhancing the compound's potential for diverse applications.

Recent research has highlighted the importance of boronic acids in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry (2021) explored the use of boronic acids in the development of novel antiviral agents. The study demonstrated that compounds containing boronic acid moieties exhibited potent antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses. This finding underscores the potential of (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid as a lead compound for further drug development.

In addition to its medicinal applications, (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid has shown promise in materials science. A 2020 study published in Advanced Materials investigated the use of boronic acids in the synthesis of functional polymers and hydrogels. The researchers found that boronic acids can be used to create dynamic covalent bonds, which allow for the formation of self-healing materials with tunable properties. This property makes (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid an attractive candidate for developing advanced materials with applications in tissue engineering and drug delivery systems.

The synthesis of (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid typically involves several steps, including the formation of the cyclopentyl sulfonyl intermediate and subsequent coupling with a boronic acid precursor. A detailed synthetic route was reported in a 2019 paper in Tetrahedron Letters, which described an efficient and scalable method for producing the compound. The method involves palladium-catalyzed cross-coupling reactions and provides high yields of pure product, making it suitable for both academic research and industrial applications.

The physical and chemical properties of (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid have been extensively characterized. The compound is a white crystalline solid with a melting point ranging from 130 to 135°C. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). The solubility profile makes it easy to handle and use in various synthetic protocols. Additionally, the compound exhibits good stability under standard laboratory conditions, although it should be stored away from moisture to prevent hydrolysis.

In terms of safety, (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid is generally considered safe when handled with standard laboratory precautions. However, it is important to follow proper safety guidelines to avoid exposure to skin or inhalation. The compound should be stored in a well-ventilated area and handled using appropriate personal protective equipment (PPE), such as gloves and goggles.

The environmental impact of boronic acids has also been studied. A 2018 review article in Green Chemistry discussed the biodegradability and environmental fate of boronic acids. The review concluded that while some boronic acids can persist in the environment, many are biodegradable under aerobic conditions. This information is crucial for assessing the environmental impact of using (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid on a larger scale.

In conclusion, (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid (CAS No. 1704095-44-2) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on drug discovery, catalysis, and materials science. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing these fields.

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Amadis Chemical Company Limited
(CAS:1704095-44-2)(5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid
A1231560
Purity:99%
Quantity:1g
Price ($):462
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